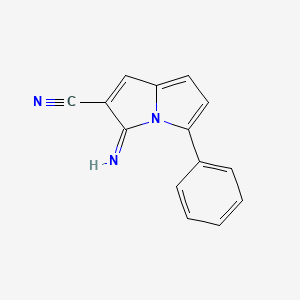

3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile

Description

Properties

IUPAC Name |

3-imino-5-phenylpyrrolizine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3/c15-9-11-8-12-6-7-13(17(12)14(11)16)10-4-2-1-3-5-10/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZVQRXABCUZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C3N2C(=N)C(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted nitrile with an imino compound in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Imino-5-phenyl-3H-pyrrolizine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolizine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile derivatives in cancer therapy. For instance, compounds derived from this structure have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These derivatives exhibit enhanced biological activity due to their three-dimensional structures, which improve interactions with protein binding sites .

Cholinesterase Inhibition

Research has shown that certain derivatives of this compound can act as cholinesterase inhibitors. This activity is crucial for developing therapeutic agents for neurodegenerative diseases like Alzheimer’s. The synthesized compounds displayed inhibitory potency comparable to established drugs such as Galantamine .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in synthesizing various biologically active molecules, including g-secretase inhibitors and antagonists for several receptors. These applications highlight its significance in drug discovery and development .

Synthetic Applications

Building Block for Complex Molecules

this compound is utilized as a key intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, leading to the formation of functionalized pyrrole derivatives that are essential in organic synthesis .

Cycloaddition Reactions

The compound participates effectively in [3+2] cycloaddition reactions, producing pyrrolidinyl derivatives that are valuable in medicinal chemistry. The resulting products often exhibit enhanced pharmacological properties, making them suitable candidates for further development .

Material Science Applications

Fluorescent Materials

Some derivatives of this compound have been explored for their potential as fluorescent materials. These compounds can be utilized in sensor applications due to their ability to emit light upon excitation, making them useful in detecting anions and other chemical species .

High-Tech Materials

The structural properties of pyrrolizine derivatives allow them to be incorporated into high-tech materials. Their stability and reactivity make them suitable for applications in electronics and photonics, where advanced materials are required .

Case Studies

Mechanism of Action

The mechanism by which 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s imino group and phenyl ring play crucial roles in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile and its analogs:

Structural and Functional Comparisons

- Pyranopyrimidine derivatives () combine pyran and pyrimidine rings, offering additional hydrogen-bonding sites but reduced thermal stability compared to pyrrolizine systems .

- Functional Groups: The imino group (-NH) in the target compound enables hydrogen bonding and coordination chemistry, a feature absent in pyrazole derivatives with trifluoromethyl groups () . Cyano groups enhance electrophilicity, facilitating nucleophilic additions. However, electron-withdrawing groups like trifluoromethyl () may reduce reactivity compared to cyano-substituted analogs .

Thermal Stability :

- Pyrrolizine derivatives (e.g., ) exhibit exceptionally high melting points (>320°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking . Pyrazole and pyran derivatives () generally melt below 250°C due to less rigid frameworks .

Biological Activity

3-Imino-5-phenyl-3H-pyrrolizine-2-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring and an imino group, allows for diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolizine core with the following structural components:

- Pyrrolidine Ring : Contributes to the compound’s ability to interact with biological targets.

- Imino Group : Enhances reactivity and potential for forming hydrogen bonds.

- Phenyl Substituent : Influences lipophilicity and binding interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Molecular docking studies suggest favorable interactions with the epidermal growth factor receptor (EGFR), indicating potential as a therapeutic agent in cancer treatment.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the pyrrolidine ring is linked to effective inhibition of various pathogens .

- Targeted Kinase Inhibition : The compound is being explored as a potential targeted kinase inhibitor (TKI), which is crucial for treating diseases like cancer.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including:

- Cyclization Reactions : Formation of the pyrrolidine ring from appropriate precursors.

- Functionalization : Modifying the carbonitrile and imino groups to enhance biological activity.

Structure-Activity Relationship (SAR)

SAR studies reveal that the spatial orientation of substituents on the pyrrolidine ring significantly influences biological activity. For instance, variations in substituent position can alter binding affinity to specific receptors or enzymes, thereby affecting therapeutic efficacy.

Case Study 1: Anticancer Research

A study conducted on the interaction of this compound with EGFR showed promising results. The compound was found to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer drug candidate.

Case Study 2: Antimicrobial Activity

In vitro tests evaluated the antimicrobial properties of similar pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Amino-1H-pyrrole | Contains an amino group at position 5 | Known for neuroprotective effects |

| 4-Cyanoquinoline | Features a cyano group on a quinoline | Exhibits potent antibacterial activity |

| 1H-Pyrrolo[2,3-b]quinolin | Fused pyrrole and quinoline structure | Notable for its anti-inflammatory properties |

These comparisons highlight the unique biological profiles of each compound while emphasizing the distinct potential of this compound.

Q & A

Q. What are the established synthetic pathways for 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile?

The compound can be synthesized via multi-step reactions involving hydrazine derivatives and nitrile-containing precursors. For example, similar pyrrolizine-carbonitrile analogs are synthesized by refluxing hydrazino-triazines with malononitrile derivatives in polar solvents like ethanol or pyridine, followed by cyclization . Key steps include:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation relies on:

- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing imino (NH) and aromatic protons .

- IR spectroscopy : Identification of nitrile (CN, ~2217 cm⁻¹) and imino (NH, ~3432 cm⁻¹) functional groups .

- Mass spectrometry (MS) : Verification of molecular ion peaks and fragmentation patterns .

- X-ray diffraction : For crystallographic validation of planar pyrrolizine rings and substituent orientations .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound be resolved during structural validation?

Contradictions in NMR or IR data may arise from tautomerism (e.g., imino-enamine equilibria) or solvent effects. Methodological solutions include:

- Variable-temperature NMR : To observe tautomeric shifts .

- Density Functional Theory (DFT) calculations : To compare experimental and theoretical spectral profiles .

- X-ray crystallography : As a definitive tool to resolve ambiguities in bond lengths and angles .

Q. What catalytic systems optimize the yield of this compound?

Catalytic efficiency depends on the reaction mechanism:

- Acid/base catalysts : Piperidine or acetic anhydride enhance cyclization rates in polar aprotic solvents (e.g., DMSO) .

- Nanocatalysts : Fe2O3@SiO2/In2O3 improves regioselectivity and reduces reaction time in analogous heterocyclic syntheses .

- Solvent optimization : Ethanol or water enhances eco-friendly synthesis but may require higher temperatures (reflux) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in further functionalization?

- Electron-withdrawing groups (e.g., NO2, CN) : Activate the pyrrolizine ring for nucleophilic substitution at the 3-position .

- Electron-donating groups (e.g., NH2) : Facilitate electrophilic aromatic substitution at the phenyl ring .

- Steric effects : Bulky substituents at the 5-phenyl group may hinder reactions at the imino group .

Methodological Considerations

Q. What strategies mitigate low yields in large-scale synthesis?

- Stepwise purification : Intermediate isolation via column chromatography improves final product purity .

- Microwave-assisted synthesis : Reduces reaction time and improves yield in similar carbonitrile syntheses .

- Solvent-free conditions : Minimize byproduct formation in cyclization steps .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock .

- QSAR studies : Correlate substituent electronic parameters (Hammett constants) with observed pharmacological effects .

Structural and Functional Comparisons

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.